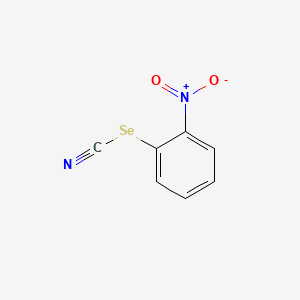

2-Nitrophenyl selenocyanate

Description

Properties

IUPAC Name |

(2-nitrophenyl) selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBLJWULWKQRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068660 | |

| Record name | Selenocyanic acid, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51694-22-5 | |

| Record name | 2-Nitrophenyl selenocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51694-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl selenocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051694225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocyanic acid, 2-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenocyanic acid, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrophenyl selenocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Nitrophenyl Selenocyanate: Properties, Structure, and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Nitrophenyl selenocyanate (o-NPSC) is a versatile organoselenium reagent characterized by its dual functional-group reactivity, stemming from the electrophilic selenium center and the electron-withdrawing nitro group. Primarily recognized for its critical role in the Grieco elimination for the dehydration of alcohols to alkenes, o-NPSC also serves as a precursor for various organoselenium compounds. The inherent biological activities associated with both the selenocyanate and nitroaryl moieties make it a compound of interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, key synthetic applications with detailed protocols, and essential safety and handling information.

Chemical Structure and Identification

This compound is an aromatic compound where a selenocyanate (-SeCN) group and a nitro (-NO₂) group are substituted at the ortho (1,2) positions on a benzene ring. The strong electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the selenium atom.

dot

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-nitro-2-selenocyanatobenzene | [1] |

| Synonyms | o-Nitrophenyl selenocyanate, o-NPSC, 1-Nitro-2-selenocyanatobenzene, o-Nitrophenylselenyl cyanide | [2][3] |

| CAS Number | 51694-22-5 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂Se | [1] |

| Molecular Weight | 227.08 g/mol | [2] |

| SMILES | [O-]--INVALID-LINK--c1ccccc1[Se]C#N | [3] |

| InChI | 1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | [3] |

| InChIKey | LHBLJWULWKQRON-UHFFFAOYSA-N |[3] |

Physicochemical and Spectroscopic Properties

This compound is a brown or dark brown crystalline solid at room temperature.[4] It is stable under standard conditions but is incompatible with strong acids and oxidizing agents.[4]

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Physical State | Crystalline Powder / Solid | [4] |

| Color | Brown / Dark Brown | [4] |

| Melting Point | 140-142 °C | [3] |

| Boiling Point | 345.2 ± 44.0 °C (Predicted) | [4] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylformamide, and ethanol. |[4] |

Table 3: Predicted Spectroscopic Data While experimental spectra are available in databases such as SpectraBase, the following table outlines the expected characteristic signals based on the compound's functional groups.[5]

| Spectroscopy | Characteristic Absorption / Shift |

| IR Spectroscopy | ~3100-3000 cm⁻¹ : Aromatic C-H stretch.~2150 cm⁻¹ : Sharp, medium intensity C≡N stretch (characteristic of selenocyanates).~1600 cm⁻¹ : C=C aromatic ring stretch.~1520 cm⁻¹ & ~1340 cm⁻¹ : Strong asymmetric and symmetric N=O stretches from the nitro group. |

| ¹H NMR | ~7.5-8.5 ppm : Four protons in the aromatic region, exhibiting a complex splitting pattern typical of a 1,2-disubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield. |

| ¹³C NMR | ~140-150 ppm : Carbon attached to the nitro group.~120-140 ppm : Other aromatic carbons.~100-110 ppm : Carbon of the -SeC N group.[5] |

| Mass Spectrometry | m/z 228 : Molecular ion peak (for the most abundant Se isotope, ⁸⁰Se). The spectrum will show a characteristic isotopic pattern for selenium.[5] |

Synthesis and Key Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of aryl selenocyanates involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with potassium selenocyanate.[6][7]

Reaction Scheme: 2-Nitroaniline → [2-Nitrophenyldiazonium salt] → this compound

Experimental Protocol: Representative Synthesis

This protocol is adapted from established procedures for the synthesis of aryl selenocyanates from anilines.[6][7]

-

Diazotization:

-

Dissolve 2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the 2-nitrophenyldiazonium salt solution.

-

-

Selenocyanation:

-

In a separate flask, dissolve potassium selenocyanate (KSeCN) (1.2 equivalents) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the KSeCN solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

Observe for the evolution of nitrogen gas and the formation of a precipitate.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Application in Organic Synthesis: The Grieco Elimination

The Grieco elimination is a powerful method for the dehydration of primary alcohols to terminal alkenes via a selenide intermediate.[8][9] this compound is the key reagent for this transformation. The reaction proceeds through a syn-elimination of a selenoxide intermediate, which is generated in situ.[8]

dot

Caption: Workflow of the Grieco elimination using o-NPSC.

Experimental Protocol: Grieco Elimination

The following protocol is based on a published procedure.[6]

-

Selenide Formation:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add o-Nitrophenylselenocyanate (1.44 eq) followed by tri-n-butylphosphine (n-Bu₃P) (1.48 eq) at ambient temperature.

-

Stir the reaction mixture at this temperature for 3 hours.

-

-

Oxidation and Elimination:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) (5.0 eq) followed by the slow addition of aqueous hydrogen peroxide (H₂O₂) (35% w/w, 7.3 eq).

-

Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the terminal alkene.

-

Role in Drug Discovery and Development

The unique structure of this compound, combining two biologically relevant pharmacophores, makes it an intriguing scaffold for medicinal chemistry.

-

Selenocyanate Moiety: Organoselenium compounds, including selenocyanates, are widely investigated for their potent biological activities. They are known to exhibit significant antioxidant and anticancer properties, often acting as cytotoxic agents against cancer cells by inducing apoptosis and interacting with cellular redox systems.[10][11]

-

Nitroaryl Moiety: The nitro group is a well-established functional group in pharmaceuticals, contributing to a wide spectrum of activities including antimicrobial, antiparasitic, and antineoplastic effects.[7] It can act as a bio-reductive prodrug, forming reactive nitrogen species that are toxic to pathogens, or enhance binding to target proteins through its strong electron-withdrawing and polar nature.[7][12]

The combination of these two groups suggests potential for synergistic or multi-target activity, making o-NPSC and its derivatives promising candidates for further investigation as therapeutic agents.

dot

Caption: Relationship between o-NPSC structure and its therapeutic potential.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

Table 4: GHS Hazard Information

| Hazard | Code | Description |

|---|---|---|

| Pictograms | GHS06, GHS08, GHS09 | Skull and Crossbones, Health Hazard, Environment |

| Signal Word | Danger | |

| Hazard Statements | H301 + H331 | Toxic if swallowed or if inhaled. |

| H373 | May cause damage to organs through prolonged or repeated exposure. | |

| H410 | Very toxic to aquatic life with long lasting effects. |

| Precautionary Statements | P260, P264, P273, P301+P310, P304+P340+P311 | Do not breathe dust. Wash skin thoroughly after handling. Avoid release to the environment. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. |

Reference for Table 4:[2]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. A respirator may be required if dust is generated.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

References

- 1. This compound 95% | CAS: 51694-22-5 | AChemBlock [achemblock.com]

- 2. This compound 97.5 51694-22-5 [sigmaaldrich.com]

- 3. This compound 97.5 51694-22-5 [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound | C7H4N2O2Se | CID 103931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Nitrophenyl selenocyanate | 19188-18-2 | Benchchem [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Infrared Spectra between 100 and 2500 Cm.-1 of Some Complex Metal Cyanates, Thiocyanates, and Selenocyanates | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

2-Nitrophenyl Selenocyanate: A Technical Guide for Researchers

CAS Number: 51694-22-5

This technical guide provides an in-depth overview of 2-Nitrophenyl selenocyanate, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations.

Core Chemical and Physical Data

This compound is an organoselenium compound characterized by the presence of a nitro group and a selenocyanate group on a benzene ring. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 51694-22-5 | [1][2][3] |

| Molecular Formula | O₂NC₆H₄SeCN | [1] |

| Molecular Weight | 227.08 g/mol | [1] |

| Melting Point | 140-142 °C | [1] |

| Assay Purity | 97.5% | [1] |

| EC Number | 257-350-4 | [1] |

| Beilstein/REAXYS Number | 1309777 | [1] |

Synthesis and Reactivity

While various methods exist for the synthesis of organic selenocyanates, a common approach involves the reaction of selenides with cyanating agents.[4] Another efficient method for producing selenocyanates of amino pyrazoles and related heterocycles utilizes in situ generated triselenium dicyanide from malononitrile and selenium dioxide.[5]

This compound is a key reagent in the Grieco elimination, a reaction that dehydrates primary aliphatic alcohols to form terminal alkenes.[6][7] This transformation proceeds through a selenide intermediate, which is then oxidized to a selenoxide that undergoes a syn-elimination.[7]

Applications in Research and Drug Development

The utility of this compound extends across various domains of chemical and biological research:

-

Organic Synthesis: Its primary application is in the Grieco elimination for the synthesis of alkenes from alcohols.[6][7] It is also employed in the preparation of various steroidal compounds and 2-nitrophenylselenyl derivatives.

-

Biochemical Research: The compound is used to investigate the reaction mechanisms with biological molecules, such as the zinc/thiolate clusters found in metallothionein.

-

Medicinal Chemistry: Organoselenocyanates, as a class, are recognized for their potential as antioxidant and anticancer agents.[4][8] Some selenocyanates act as mechanism-based inhibitors of enzymes like histone deacetylase 6 (HDAC6), where the selenocyanate is enzymatically converted to a selenolate anion that binds to the catalytic zinc ion.[9][10]

Experimental Protocols

The Grieco Elimination of a Primary Alcohol

This protocol describes the dehydration of a primary alcohol to a terminal alkene using this compound.

Materials:

-

Primary alcohol

-

o-Nitrophenylselenocyanate

-

n-Tributylphosphine (n-Bu₃P)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

35% (w/w) Hydrogen peroxide (H₂O₂) in H₂O

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the alcohol (1.0 equivalent) in anhydrous THF, add o-nitrophenylselenocyanate (1.44 equivalents) and n-Bu₃P (1.48 equivalents) sequentially at ambient temperature.

-

Stir the reaction mixture at this temperature for 3 hours.

-

Cool the mixture to 0 °C and add sodium bicarbonate (5.0 equivalents), followed by the dropwise addition of 35% aqueous hydrogen peroxide (7.3 equivalents).

-

Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.

-

Quench the reaction by adding saturated Na₂S₂O₃ solution.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic extracts with brine and dry over MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography.[6]

Synthesis of Selenocyanates of Amino Pyrazoles

This protocol outlines a general procedure for the synthesis of selenocyanated amino pyrazoles.

Materials:

-

Amino pyrazole derivative

-

Malononitrile

-

Selenium dioxide (SeO₂)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

In a round-bottom flask, combine malononitrile (1.5 equivalents) and SeO₂ (3.0 equivalents) in DMSO.

-

Stir the resulting mixture at 40 °C for five minutes.

-

Add the amino pyrazole (1.0 equivalent) to the mixture and continue stirring for 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel, add water, and extract three times with ethyl acetate.

-

Combine the organic layers, dry, and concentrate to obtain the crude product, which can be further purified if necessary.[5]

Visualized Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

Caption: The reaction mechanism of the Grieco elimination.

Caption: Mechanism-based inhibition of HDAC6 by a selenocyanate.

References

- 1. 2-硝基苯基硒基氰酸酯 97.5% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 95% | CAS: 51694-22-5 | AChemBlock [achemblock.com]

- 4. longdom.org [longdom.org]

- 5. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grieco Elimination | NROChemistry [nrochemistry.com]

- 7. Grieco elimination - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight of 2-Nitrophenyl selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of 2-Nitrophenyl selenocyanate, a compound of interest in various research and development applications.

Molecular Weight Data

The molecular weight of a compound is a fundamental physical property crucial for experimental design, stoichiometric calculations, and analytical characterization. The molecular weight of this compound has been determined to be 227.08 g/mol [1].

For clarity and comparative purposes, the elemental composition and their respective contributions to the total molecular weight are summarized below.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Nitrogen | N | 2 | 14.007[2][3] | 28.014 |

| Oxygen | O | 2 | 15.999[4] | 31.998 |

| Selenium | Se | 1 | 78.971[5][6] | 78.971 |

| Total | 227.092 |

Note: The sum of the isotopic atomic weights provides a calculated molecular weight that is in close agreement with the reported value.

Molecular Formula

The established linear formula for this compound is O2NC6H4SeCN[1]. This formula is foundational to the calculation of its molecular weight.

Experimental Protocols and Methodologies

The determination of a chemical compound's molecular weight is a standard procedure that does not involve complex experimental protocols or signaling pathways. It is a calculation based on the compound's molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Therefore, detailed experimental workflows or signaling pathway diagrams are not applicable to the determination of molecular weight.

Logical Relationship Diagram

The following diagram illustrates the logical process for determining the molecular weight of this compound.

Diagram 1: Workflow for Molecular Weight Calculation.

References

- 1. This compound 97.5 51694-22-5 [sigmaaldrich.com]

- 2. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Selenium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Selenium | Se (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrophenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl selenocyanate (NPSC) is a versatile organoselenium compound with a multifaceted mechanism of action. Primarily recognized for its role as a potent electrophile and a mimic of the antioxidant enzyme glutathione peroxidase (GPx), NPSC engages with cellular systems through direct interaction with nucleophilic biomolecules and modulation of redox-sensitive signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of NPSC, detailing its biochemical reactions, impact on cellular signaling, and potential as a therapeutic agent. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Core Mechanisms of Action

The biological activity of this compound stems from two primary chemical properties: its potent electrophilicity and its ability to participate in redox cycling, thereby mimicking the function of glutathione peroxidase.

Electrophilic Reactivity with Thiols

The selenium atom in NPSC is electron-deficient due to the electron-withdrawing effects of the adjacent cyanide and 2-nitrophenyl groups. This makes it a strong electrophile, readily attacked by soft nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (GSH)[1][2].

The reaction with thiols is a key initiating step in the biological activity of NPSC. The thiolate anion (RS⁻) attacks the selenium atom, displacing the cyanide ion (CN⁻) and forming a selenenyl sulfide (R-S-Se-Ar, where Ar is the 2-nitrophenyl group).

This initial reaction can lead to several downstream effects:

-

Depletion of Intracellular Glutathione: NPSC reacts with the abundant cellular antioxidant glutathione, leading to its depletion and potentially inducing oxidative stress[3].

-

Modification of Protein Cysteines: NPSC can covalently modify cysteine residues in proteins, altering their structure and function. This can lead to enzyme inhibition or activation of signaling pathways.

-

Generation of Reactive Species: The displaced cyanide ion can have its own toxicological effects, although at the concentrations typically used in research, the primary effects are attributed to the organoselenium moiety.

Glutathione Peroxidase (GPx) Mimicry and Redox Cycling

NPSC exhibits glutathione peroxidase-like activity by catalyzing the reduction of hydroperoxides (ROOH), such as hydrogen peroxide (H₂O₂), at the expense of a thiol co-substrate, typically glutathione[4][5]. This catalytic cycle involves the selenium center of NPSC undergoing a series of oxidation and reduction steps.

The generally accepted catalytic cycle for GPx mimics like NPSC is as follows:

-

Reaction with Thiol: As described above, NPSC reacts with a thiol (GSH) to form a selenenyl sulfide.

-

Oxidation by Peroxide: The selenenyl sulfide is proposed to be an intermediate. More likely, the initially formed selenol (ArSeH), after reduction of the selenenyl sulfide, is the species that reacts with a hydroperoxide. The selenol is oxidized by a hydroperoxide (ROOH) to a selenenic acid (ArSeOH).

-

Reduction by a Second Thiol: The selenenic acid reacts with a second thiol molecule to regenerate the selenenyl sulfide and produce water.

-

Regeneration of the Active Species: The selenenyl sulfide reacts with another thiol to regenerate the selenol, which can then re-enter the catalytic cycle.

This GPx mimicry allows NPSC to function as an antioxidant, protecting cells from oxidative damage by detoxifying harmful peroxides. However, the depletion of the thiol pool during this process can also contribute to a pro-oxidant environment.

Modulation of Cellular Signaling Pathways

The electrophilic nature of NPSC and its ability to induce changes in the cellular redox state allow it to modulate key signaling pathways involved in cellular stress responses, proliferation, and apoptosis.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response[6][7]. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Electrophiles, such as NPSC, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes, upregulating their expression[8].

The induction of the Nrf2/ARE pathway by NPSC would represent a protective cellular response to the electrophilic and oxidative stress it imposes.

Potential for Histone Deacetylase (HDAC) Inhibition

Recent studies on selenocyanate-containing molecules suggest a more specific and potent mechanism of action involving the inhibition of histone deacetylases (HDACs). A structural analog of NPSC, SelSA-2, has been shown to be a potent inhibitor of HDAC6 with an IC₅₀ of 8.9 nM[9][10].

The proposed mechanism involves the intracellular reduction or hydrolysis of the selenocyanate to a selenol (R-SeH). This selenol, in its deprotonated selenolate form (R-Se⁻), acts as the active pharmacophore, coordinating to the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity[9][10].

Given the structural similarities, it is plausible that NPSC could also function as an HDAC inhibitor through a similar mechanism-based activation. This represents a significant potential avenue for its therapeutic application, particularly in cancer, where HDAC inhibitors are an established class of drugs.

Quantitative Data

| Compound | Target/Activity | Metric | Value | Reference |

| SelSA-2 (selenocyanate analog) | HDAC6 Inhibition | IC₅₀ | 8.9 nM | [9][10] |

| Various Selenocyanate Derivatives | Anticancer (HT-29, H1299 cells) | IC₅₀ | < 12 µM | |

| Selenocyanate Derivative 1a | Antibacterial (S. epidermidis) | MIC | 12.5 µg/mL | |

| Selenocyanate Derivative 2a | Antibacterial (S. epidermidis) | MIC | 12.5 µg/mL |

Experimental Protocols

Glutathione Peroxidase (GPx) Mimic Activity Assay

This protocol describes a common method to determine the GPx-like activity of NPSC by monitoring the NADPH oxidation in a coupled reaction with glutathione reductase.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Hydrogen peroxide (H₂O₂) or other peroxide substrate (e.g., cumene hydroperoxide)

-

This compound (NPSC) solution in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing phosphate buffer, GSH, GR, and NADPH at appropriate concentrations.

-

Add the NPSC solution to the reaction mixture to initiate the reaction. A vehicle control (solvent only) should be run in parallel.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the peroxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The GPx-like activity is calculated from the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

References

- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity correlation between natural glutathione peroxidase (GPx) and mimics: a biomimetic concept for the design and synthesis of more efficient GPx mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Grieco Elimination: A Technical Guide to Alkene Synthesis

Abstract

This technical guide provides a comprehensive overview of the Grieco elimination, a powerful and widely used method for the dehydration of primary alcohols to terminal alkenes. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the reaction's core principles, detailed experimental protocols, and a survey of its applications. Key quantitative data is summarized in tabular format for straightforward comparison, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The Grieco elimination is a named organic reaction that facilitates the dehydration of an aliphatic primary alcohol to a terminal alkene via a selenide intermediate. Discovered by Paul A. Grieco and his colleagues, this reaction has become a staple in organic synthesis, particularly in the construction of complex molecules and natural products, such as in the Danishefsky Taxol total synthesis. The reaction is renowned for its mild conditions and high efficiency.

The transformation proceeds in two main stages. Initially, the alcohol reacts with o-nitrophenylselenocyanate and a phosphine, typically tributylphosphine, to form a stable alkyl aryl selenide. In the subsequent step, the selenide is oxidized, commonly with hydrogen peroxide, to a selenoxide. This intermediate then undergoes a spontaneous syn-elimination to furnish the desired terminal alkene.

Reaction Mechanism and Principles

The Grieco elimination operates through an Ei (Elimination Internal) mechanism, which is a type of pericyclic syn elimination. This concerted, thermal process proceeds through a cyclic transition state, akin to the well-known Cope elimination.

The key steps of the mechanism are as follows:

-

Activation of Selenocyanate: Tributylphosphine attacks the selenium atom of o-nitrophenylselenocyanate, displacing the cyanide ion to form a reactive phosphonium salt.

-

Selenide Formation: The alcohol then acts as a nucleophile, attacking the phosphonium salt. This leads to the formation of the alkyl aryl selenide intermediate with the concomitant formation of tributylphosphine oxide.

-

Oxidation: The selenide is oxidized to the corresponding selenoxide using an oxidizing agent, most commonly hydrogen peroxide.

-

Syn-Elimination: The selenoxide undergoes a thermal syn-elimination. The selenoxide oxygen atom acts as an internal base, abstracting a β-hydrogen atom through a five-membered cyclic transition state. This concerted process results in the formation of the terminal alkene and an arylselenenic acid byproduct.

dot

Caption: The mechanism of the Grieco elimination reaction.

Quantitative Data Summary

The Grieco elimination has been successfully applied to a wide range of primary alcohols, consistently providing good to excellent yields of the corresponding terminal alkenes. The following table summarizes representative examples from the literature, showcasing the reaction's substrate scope and efficiency.

| Substrate (Primary Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octadecanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 95 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |

| 1-Dodecanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 92 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |

| Cyclohexylmethanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 85 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |

| 3-Phenyl-1-propanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 90 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |

| A complex polyol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 88 | J. Am. Chem. Soc.2022 , 144, 1528. |

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the Grieco elimination, based on established literature procedures.

Materials and Reagents

-

Primary alcohol

-

ortho-Nitrophenylselenocyanate (o-NO₂PhSeCN)

-

Tributylphosphine (n-Bu₃P)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen peroxide (30-35% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

General Procedure

Step 1: Selenide Formation

-

To a solution of the primary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add o-nitrophenylselenocyanate (1.1 - 1.5 eq).

-

To this mixture, add tributylphosphine (1.1 - 1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Oxidation and Elimination

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a saturated aqueous solution of sodium bicarbonate (approx. 5 eq).

-

Slowly add hydrogen peroxide (30-35% aqueous solution, 5-8 eq) to the vigorously stirred mixture. Caution: This addition can be exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess hydrogen peroxide.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure terminal alkene.

// Nodes Start [label="Start:\nPrimary Alcohol in THF", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; AddReagents [label="Add o-NO2PhSeCN\nand n-Bu3P at rt", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Stir1 [label="Stir for 2-4 h at rt\n(Selenide Formation)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Cool [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; AddOxidant [label="Add NaHCO3(aq)\nthen H2O2 (aq)", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; Stir2 [label="Stir for 1-3 h at rt\n(Oxidation & Elimination)", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; Quench [label="Quench with\nNa2S2O3 (aq)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Extract [label="Extract with EtOAc", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; WashDry [label="Wash with H2O, Brine\nDry (MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; Purify [label="Concentrate and Purify\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; Product [label="Final Product:\nTerminal Alkene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Edges Start -> AddReagents; AddReagents -> Stir1; Stir1 -> Cool; Cool -> AddOxidant; AddOxidant -> Stir2; Stir2 -> Quench; Quench -> Extract; Extract -> WashDry; WashDry -> Purify; Purify -> Product; }

The Role of Organoselenium Compounds in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoselenium chemistry has emerged from a niche area of study to become a formidable tool in the arsenal of synthetic organic chemists. The unique properties of selenium, positioned between sulfur and tellurium in the periodic table, impart a versatile reactivity profile to its organic derivatives, allowing them to function as reagents, catalysts, and key intermediates.[1][2] This technical guide provides an in-depth exploration of the pivotal roles organoselenium compounds play in contemporary organic synthesis. It covers their application in key transformations—including oxidations, reductive processes, and the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. Emphasis is placed on reaction mechanisms, catalytic cycles, and the growing importance of green chemistry principles in selenium-mediated reactions.[3][4][5] Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in academia and industry.

Introduction: The Unique Reactivity of Organoselenium Compounds

Organoselenium compounds owe their synthetic utility to several key characteristics derived from the selenium atom itself. The carbon-selenium (C-Se) bond is weaker than a carbon-sulfur (C-S) bond (234 kJ/mol vs. 272 kJ/mol), and selenium is more nucleophilic and more acidic than its sulfur counterpart.[1] Furthermore, selenium can readily exist in various oxidation states (-2, +2, +4, +6), with Se(II) and Se(IV) being the most common in synthesis.[1]

A defining feature of organoselenium chemistry is the facile oxidation of selenides (R-Se-R') to selenoxides (R-Se(O)-R') and the subsequent syn-elimination of a β-proton. This selenoxide elimination occurs under exceptionally mild conditions to form alkenes and has become a cornerstone reaction in organic synthesis.[1][2] This reactivity contrasts sharply with sulfur chemistry, where the analogous sulfoxide elimination requires much harsher conditions.

The principal classes of organoselenium reagents include:

-

Diselenides (R-Se-Se-R): Stable precursors to more reactive species. Diphenyl diselenide is a common, commercially available example.[1]

-

Selenols (R-SeH): The selenium analogs of alcohols and thiols. They are powerful nucleophiles but are often unstable and malodorous.[1]

-

Selanyl Halides (R-Se-X): Electrophilic selenium sources, such as phenylselenyl chloride (PhSeCl) and phenylselenyl bromide (PhSeBr), used to activate carbon-carbon multiple bonds.[1]

-

Selenoxides (R₂SeO) and Seleninic Acids (RSeO₂H): Key players in oxidation chemistry, often used catalytically with a stoichiometric oxidant.[4][6]

Oxidation Reactions: Harnessing the Se(II)/Se(IV) Redox Couple

Organoselenium compounds are highly effective catalysts for a wide array of oxidation reactions, often employing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2][4] This has positioned selenium catalysis as a powerful strategy in green chemistry.[3][5]

Allylic Oxidation of Alkenes

Selenium dioxide (SeO₂) is a classical reagent for the oxidation of allylic C-H bonds to form allylic alcohols.[1] The reaction proceeds through a pericyclic mechanism involving an initial ene reaction followed by a[1][4]-sigmatropic rearrangement.[1] Catalytic versions of this reaction have been developed to minimize the use of the toxic SeO₂.[1]

Epoxidation and Dihydroxylation of Alkenes

Areneseleninic acids and their anhydrides, often generated in situ, are potent catalysts for the epoxidation and dihydroxylation of alkenes using hydrogen peroxide as the terminal oxidant.[4][6] The active oxidant is believed to be a peroxyseleninic acid intermediate.[6] These methods provide a valuable alternative to other epoxidation protocols.

Oxidation of Carbonyl Compounds and Alcohols

Benzeneseleninic anhydride is a versatile oxidant capable of converting phenols to ortho-quinones and benzylic hydrocarbons to aldehydes or ketones.[7][8] It can also be used for the dehydrogenation of ketones and lactones to their α,β-unsaturated derivatives.[6] Furthermore, selenides and selenoxides can catalyze the oxidation of various functional groups, including the conversion of sulfides to sulfoxides and secondary amines to nitrones.[4]

Table 1: Representative Organoselenium-Mediated Oxidation Reactions

| Reaction Type | Selenium Reagent/Catalyst | Stoichiometric Oxidant | Substrate Example | Product Example | Typical Yield (%) |

| Epoxidation | Benzeneseleninic acid | H₂O₂ | Cyclooctene | Cyclooctene oxide | >90 |

| Dihydroxylation | Selenium Dioxide | H₂O₂ | Cyclohexene | cis-1,2-Cyclohexanediol | ~85 |

| α,β-Dehydrogenation | Benzeneseleninic anhydride | - | Cyclohexanone | 2-Cyclohexen-1-one | >90 |

| Phenol Oxidation | Benzeneseleninic anhydride | - | Phenol | o-Benzoquinone | ~80-90 |

| Sulfide Oxidation | 2-Carboxyphenyl phenyl selenide | H₂O₂ | Thioanisole | Methyl phenyl sulfoxide | >95 |

Mechanistic Workflow: Catalytic Epoxidation

The catalytic cycle for the epoxidation of an alkene by a selenide with hydrogen peroxide illustrates the Se(II)/Se(IV) redox process.

Caption: Catalytic cycle for selenide-mediated epoxidation.

Electrophilic Selenylation and Cyclization Reactions

Electrophilic selenium reagents, such as PhSeCl or PhSeBr, are powerful tools for functionalizing alkenes, alkynes, and allenes.[9] The reaction proceeds through the formation of a three-membered 'seleniranium' ion intermediate, which can then be trapped by a variety of internal or external nucleophiles.[9][10]

Intermolecular Additions

The addition of an electrophilic selenium species ("RSe+") to an alkene generates a seleniranium ion.[11] Subsequent attack by a nucleophile (e.g., H₂O, ROH, RCN) in an anti-fashion leads to vicinal functionalization products, such as β-hydroxyselenides or β-alkoxyselenides. These products are highly valuable synthetic intermediates.

Selenocyclization: A Gateway to Heterocycles

When the nucleophile is tethered to the alkene-containing substrate, an intramolecular cyclization, or selenocyclization, occurs. This reaction is a highly efficient method for constructing a wide range of oxygen- and nitrogen-containing heterocycles.[3][12] The reaction is often highly regio- and stereoselective, typically following Baldwin's rules for ring closure.[11] Selenocyclization has been extensively used in the total synthesis of natural products.[9]

Caption: General workflow for electrophilic selenocyclization.

The resulting cyclized selenide can then be further manipulated. For instance, oxidation to the selenoxide followed by elimination can introduce a double bond, or reductive deselenization can remove the selenium moiety entirely.

Table 2: Examples of Selenocyclization Reactions

| Substrate Type | Selenium Reagent | Nucleophile | Ring Size Formed | Product Class |

| Alkenoic Acid | PhSeCl | Carboxylate (O) | 5 (exo) | γ-Lactone |

| Alkenol | PhSeBr | Hydroxyl (O) | 5 or 6 | Substituted Tetrahydrofuran/pyran |

| Alkenylamine | N-PSP | Amine (N) | 5 or 6 | Substituted Pyrrolidine/piperidine |

| Allene | PhSeBr | Carbamate (N) | 5 (exo) | Oxazolidinone |

| N-Phenylselenophthalimide |

The Selenoxide Elimination

One of the most powerful and widely used reactions in organoselenium chemistry is the selenoxide elimination.[1] This two-step process involves:

-

Selenenylation: Introduction of a selanyl group, typically adjacent to a future double bond.

-

Oxidation and Elimination: Oxidation of the resulting selenide to a selenoxide, which then undergoes a spontaneous, concerted syn-elimination at or below room temperature to form an alkene.[1]

The mild conditions of the elimination step make this method compatible with a wide range of sensitive functional groups. It is a premier method for introducing unsaturation into complex molecules. A notable variant is the Grieco elimination, which uses o-nitrophenylselenocyanate to dehydrate alcohols.[1]

References

- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Organoselenium Catalyzed Reaction: Sustainable Chemistry from Laboratory to Industry [sciltp.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. BENZENESELENINIC ANHYDRIDE | 17697-12-0 [chemicalbook.com]

- 8. 苯亚硒酸酐 70% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Mechanism, kinetics and selectivity of selenocyclization of 5-alkenylhydantoins: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Nitrophenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Nitrophenyl selenocyanate. The information is intended to support laboratory personnel in the safe execution of research and development activities involving this compound.

Chemical and Physical Properties

This compound is a dark brown crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51694-22-5 | [1] |

| Molecular Formula | C7H4N2O2Se | [1] |

| Molecular Weight | 227.08 g/mol | [1] |

| Melting Point | 140-142 °C (lit.) | [1] |

| Boiling Point | 345.2 ± 44.0 °C (Predicted) | |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylformamide, and ethanol. | |

| Stability | Stable under recommended storage conditions. Incompatible with acids and strong oxidizing agents. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Safe Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Normal measures for preventive fire protection.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool, dry place.

-

Incompatible materials include acids and strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician. |

| In Case of Eye Contact | Flush eyes with water as a precaution. |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

Experimental Protocols

General Synthesis of Aryl Selenocyanates

While a specific protocol for the synthesis of this compound was not found, a general method for the preparation of aryl selenocyanates involves the reaction of arylboronic acids with selenium powder and trimethylsilyl cyanide (TMSCN) in DMSO at elevated temperatures.[2] Another approach utilizes the reaction of aryl methyl ketones with selenium dioxide and malononitrile in DMSO.[3]

The Grieco Elimination using o-Nitrophenylselenocyanate

This reaction facilitates the dehydration of a primary alcohol to a terminal alkene.[4]

Procedure:

-

To a solution of the alcohol (1.0 eq) in THF at ambient temperature, successively add o-nitrophenylselenocyanate (1.44 eq) and n-Bu3P (1.48 eq).

-

Stir the reaction mixture at this temperature for 3 hours.

-

Cool the mixture to 0 °C and add sodium bicarbonate (5.0 eq), followed by aqueous hydrogen peroxide (35% w/w in H2O, 7.3 eq).

-

Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.

-

Quench the reaction with a saturated solution of Na2S2O3.

-

Extract the aqueous phase with EtOAc.

-

Wash the combined organic extracts with brine and dry with MgSO4.

-

Filter and evaporate the solvent. Purify the crude product by flash chromatography on silica gel.

Oxidation of Selenides to Selenoxides

The oxidation of the selenide to a selenoxide is a key step in the Grieco elimination.[5] Hydrogen peroxide is a common oxidizing agent for this transformation.[6]

General Considerations:

-

The oxidation is typically carried out at low temperatures to prevent premature elimination.

-

For substrates sensitive to oxidation, m-chloroperoxybenzoic acid (mCPBA) can be used as an alternative oxidant.[6]

-

The reaction is often buffered with an amine base to prevent acid-mediated side reactions.[6]

Quenching and Disposal of Organoselenium Reagents

Unused or residual organoselenium reagents must be quenched and disposed of properly.

Procedure for Quenching:

-

In a well-ventilated fume hood, dilute the reagent significantly with an unreactive solvent like heptane or toluene in a suitable flask.

-

Cool the flask in an ice water bath.

-

Slowly add isopropanol to the mixture with stirring.

-

Once the initial vigorous reaction subsides, slowly add methanol to ensure complete quenching.

-

Finally, very slowly add water dropwise to neutralize any remaining reactive species.

-

The neutralized mixture can then be disposed of as hazardous waste according to institutional guidelines.

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Workflow

Caption: A workflow for emergency response to exposure to this compound.

References

Spectroscopic Profile of 2-Nitrophenyl Selenocyanate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitrophenyl selenocyanate, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of this compound is primarily achieved through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.35 | d | 8.3 | H-3 |

| 8.21 | d | 8.0 | H-6 |

| 7.85 | t | 7.6 | H-5 |

| 7.73 | t | 7.8 | H-4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 148.9 | C-2 |

| 134.5 | C-4 |

| 133.8 | C-6 |

| 129.7 | C-5 |

| 126.0 | C-3 |

| 118.1 | C-1 |

| 102.3 | SeCN |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2160 | C≡N stretch (selenocyanate) |

| 1525 | Asymmetric NO₂ stretch |

| 1345 | Symmetric NO₂ stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C ring stretch |

Sample preparation: KBr pellet or thin film

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following sections detail the methodologies employed for the NMR and IR analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector.

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: The compound is dissolved in a volatile solvent (e.g., chloroform, dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical progression from sample preparation to data interpretation is crucial for the efficient characterization of a chemical compound. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols: 2-Nitrophenyl Selenocyanate in Grieco Elimination

For Researchers, Scientists, and Drug Development Professionals

The Grieco elimination is a powerful and widely utilized method in organic synthesis for the dehydration of primary alcohols to terminal alkenes.[1][2][3][4] This reaction proceeds through the formation of a selenide intermediate, which is subsequently oxidized to a selenoxide that undergoes a syn-elimination.[1][2][3][4] The use of 2-nitrophenyl selenocyanate as the selenium source is a key feature of this protocol, offering a reliable and efficient means to achieve this transformation.[2][3][4] This protocol has found application in complex molecule synthesis, such as in the total synthesis of Taxol by Danishefsky.[2][3][4]

Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[5][6] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[5][6] Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times. All selenium-containing waste should be disposed of according to institutional safety protocols.

Reaction Mechanism and Workflow

The Grieco elimination using this compound follows a well-established two-step mechanism. The first step involves the reaction of the primary alcohol with this compound in the presence of a phosphine, typically tributylphosphine, to form an alkyl aryl selenide.[1][2][3][4] The second step is the oxidation of the selenide to a selenoxide using an oxidant like hydrogen peroxide, which then undergoes a syn-elimination to yield the terminal alkene.[1][2][3][4]

Caption: Reaction mechanism of the Grieco elimination.

A typical experimental workflow for the Grieco elimination is a two-step, one-pot procedure.

Caption: A typical experimental workflow for the Grieco elimination.

Quantitative Data Summary

The following table summarizes representative examples of the Grieco elimination using this compound, highlighting the substrate, conditions, and yield.

| Substrate | Reagents | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Primary Alcohol | o-Nitrophenylselenocyanate (1.44 eq), n-Bu3P (1.48 eq) | H2O2 (7.3 eq) | THF | 3 (selenide formation), 2 (elimination) | rt | 88 |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Dehydration of a Primary Alcohol

This protocol is adapted from a literature procedure and serves as a general guideline.[1]

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.44 eq)

-

Tributylphosphine (n-Bu3P) (1.48 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO3) (5.0 eq)

-

Hydrogen peroxide (35% w/w in H2O, 7.3 eq)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous THF, add this compound (1.44 eq) followed by tributylphosphine (1.48 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium bicarbonate (5.0 eq) followed by the dropwise addition of hydrogen peroxide (35% w/w, 7.3 eq).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired terminal alkene.

Applications in Drug Development and Total Synthesis

The Grieco elimination is a valuable tool in the synthesis of complex natural products and pharmaceutically active molecules. Its mild reaction conditions and tolerance of various functional groups make it suitable for late-stage transformations in a synthetic sequence. A notable example is its use in the Danishefsky synthesis of Taxol, a prominent anticancer drug.[2][3][4] The ability to introduce a double bond at a specific position is crucial for building the intricate carbon skeleton of such molecules.

Disclaimer: The protocols and information provided are for research purposes only. Appropriate safety precautions should be taken when handling all chemicals. The user is solely responsible for any consequences arising from the use of this information.

References

Application Notes and Protocols for Selenoxide Elimination Using 2-Nitrophenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting selenoxide elimination reactions using 2-nitrophenyl selenocyanate. This powerful method is utilized for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, from their saturated precursors under mild conditions.

Introduction

Selenoxide elimination is a highly efficient and stereospecific method for introducing carbon-carbon double bonds. The reaction proceeds through a syn-elimination pathway of an intermediate selenoxide, which is generated in situ from the corresponding selenide. The use of this compound offers advantages in terms of reactivity, often allowing the elimination to occur at or below room temperature. This protocol is particularly valuable in the synthesis of complex molecules and in drug development, where the formation of α,β-unsaturated systems is a common transformation. The overall transformation is a two-step process: formation of the 2-nitrophenyl selenide ether from an alcohol, followed by oxidation to the selenoxide and subsequent elimination.

Data Presentation

The following table summarizes representative quantitative data for the selenoxide elimination of various substrates using this compound.

| Substrate Class | Starting Material | Product | Reaction Time (Selenide Formation) | Reaction Time (Elimination) | Temperature (°C) | Yield (%) |

| Primary Alcohol | 1-Decanol | 1-Decene | 3 h | 2 h | 0 to rt | 88[1] |

| Ketone | Cyclohexanone | 2-Cyclohexenone | 15 min | 15-30 min | 0 to rt | ~70-90 (typical) |

| Ester | Methyl Cyclohexanecarboxylate | Methyl 1-Cyclohexenecarboxylate | 1 h | 1-2 h | 0 to rt | ~70-85 (typical) |

Experimental Protocols

1. General Procedure for the Dehydration of Primary Alcohols (Grieco Elimination)

This protocol describes the conversion of a primary alcohol to a terminal alkene.[1][2]

Materials:

-

Primary alcohol

-

This compound

-

Tributylphosphine (n-Bu3P)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Hydrogen peroxide (30-35% w/w in H2O)

-

Sodium thiosulfate (Na2S2O3), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Selenide Formation: To a solution of the primary alcohol (1.0 eq) in anhydrous THF at ambient temperature, add this compound (1.44 eq) followed by tributylphosphine (1.48 eq). Stir the reaction mixture at this temperature for 3 hours.

-

Oxidation: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium bicarbonate (5.0 eq). Subsequently, add aqueous hydrogen peroxide (7.3 eq) dropwise, maintaining the temperature at 0 °C.

-

Elimination: Allow the resulting mixture to warm to ambient temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase with ethyl acetate. The combined organic extracts are then washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: After filtration and evaporation of the solvent under reduced pressure, the crude product is purified by flash chromatography on silica gel to afford the terminal alkene.

2. Synthesis of α,β-Unsaturated Ketones

This protocol outlines the conversion of a ketone to its corresponding α,β-unsaturated derivative.

Materials:

-

Ketone

-

Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

-

Tetrahydrofuran (THF), anhydrous

-

This compound

-

Hydrogen peroxide (30% w/w in H2O)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Selenenylation: Add a solution of this compound (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Oxidation and Elimination: Dilute the reaction mixture with dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide (3.0-5.0 eq) and stir vigorously. The elimination usually occurs rapidly, often within 15-30 minutes, as the mixture warms to room temperature.

-

Work-up: Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

3. Synthesis of α,β-Unsaturated Esters

This protocol details the conversion of an ester to its corresponding α,β-unsaturated derivative.

Materials:

-

Ester

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

This compound

-

Hydrogen peroxide (30% w/w in H2O)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: Generate the ester enolate by adding the ester (1.0 eq) to a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Stir for 1 hour at this temperature.

-

Selenenylation: Introduce a solution of this compound (1.2 eq) in THF to the enolate at -78 °C. Let the reaction mixture gradually warm to room temperature and stir for 1-2 hours.

-

Oxidation and Elimination: Dilute the reaction with dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide (3.0-5.0 eq) and stir. The elimination typically proceeds as the reaction warms to room temperature over 1-2 hours.

-

Work-up: Separate the organic phase, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent in vacuo, purify the residue by flash chromatography on silica gel to obtain the α,β-unsaturated ester.

Mandatory Visualizations

Caption: Experimental workflow for selenoxide elimination.

Caption: Reaction mechanism of the Grieco elimination.

References

step-by-step guide to the Grieco-Sharpless olefination

Application Notes: The Grieco-Sharpless Olefination

The Grieco-Sharpless olefination, also known as the Grieco elimination, is a powerful and reliable method for the dehydration of primary alcohols to yield terminal alkenes.[1][2][3] This reaction is particularly valuable in the synthesis of complex natural products and in drug development, where mild reaction conditions are essential to avoid the degradation of sensitive functional groups.[3][4] The process is a one-pot, two-step sequence involving the formation of an intermediate alkyl aryl selenide, followed by its oxidation and subsequent elimination to form the carbon-carbon double bond.[5]

Reaction Mechanism

The reaction proceeds through a well-defined mechanism:

-

Selenide Formation : The primary alcohol reacts with an electrophilic selenium reagent, typically o-nitrophenylselenocyanate, in the presence of a phosphine like tri-n-butylphosphine (n-Bu₃P). The phosphine activates the selenocyanate, which is then attacked by the alcohol to form an alkyl aryl selenide intermediate.[1][2]

-

Oxidation : The resulting selenide is then oxidized, commonly with hydrogen peroxide (H₂O₂), to the corresponding selenoxide.[1][2]

-

Syn-Elimination : The selenoxide undergoes a thermal, intramolecular syn-elimination (Eᵢ mechanism) through a five-membered cyclic transition state.[1][5] This step expels a selenol and generates the desired terminal alkene. The use of an electron-withdrawing group on the aryl ring of the selenium reagent, a contribution from Sharpless's work, enhances the rate of this elimination step.[1]

Experimental Protocol

This protocol is adapted from a literature procedure for the dehydration of a primary alcohol to a terminal alkene.[2]

Materials and Reagents:

-

Primary alcohol substrate

-

o-Nitrophenylselenocyanate

-

Tri-n-butylphosphine (n-Bu₃P)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Hydrogen peroxide (35% w/w in H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Selenide Formation :

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous THF.

-

To this solution, add o-nitrophenylselenocyanate (1.44 eq) followed by tri-n-butylphosphine (1.48 eq) at ambient temperature.

-

Stir the reaction mixture at ambient temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Oxidation and Elimination :

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add solid sodium bicarbonate (5.0 eq), followed by the slow, dropwise addition of hydrogen peroxide (7.3 eq).

-

Remove the ice bath and allow the mixture to warm to ambient temperature.

-

Stir vigorously for 2 hours. The reaction progress can again be monitored by TLC.

-

-

Workup and Purification :

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to decompose any excess hydrogen peroxide.

-